Functional Selectivity: Partial Agonist Bias at M1/M3/M5 mAChR Subtypes
In head-to-head comparisons using CHO cells transfected with M1, M3, and M5 muscarinic subtypes, (R)-(-)-aceclidine acts as a partial agonist, achieving only 44–64% of the maximal response of (S)-(+)-aceclidine, which functions as a full agonist . This efficacy ceiling provides a tool for probing receptor reserve and signaling bias.
| Evidence Dimension | Maximal agonist response (Emax) relative to (S)-enantiomer |
|---|---|
| Target Compound Data | 44-64% for M1, M3, M5 subtypes |
| Comparator Or Baseline | (S)-(+)-aceclidine (100% response) |
| Quantified Difference | 36-56% lower maximal response than the comparator |
| Conditions | CHO cells transfected with M1, M3, and M5 human muscarinic receptors; phosphoinositide hydrolysis assay. |
Why This Matters
Enables dissection of partial vs. full agonism at muscarinic subtypes without reliance on racemic or alternative scaffolds.
- [1] Ehlert FJ et al. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor. J Pharmacol Exp Ther. 1996; 279(3):1335-44. View Source
